molecular formula C13H13ClN4S B6586275 6-chloro-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzothiazol-2-amine CAS No. 1219914-58-5

6-chloro-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

Cat. No. B6586275
CAS RN: 1219914-58-5
M. Wt: 292.79 g/mol
InChI Key: QEICTAHTIYUXOB-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole derivatives can be prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl 2 catalyst was found to be more effective than other methods . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary. For instance, it is a white or colorless solid that is highly soluble in water and other polar solvents .

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzothiazol-2-aminethyl-2-methyl-1H-imidazol-1-ylbenzothiazol-2-amine in lab experiments include its availability, its low cost, its stability, and its ability to be synthesized in a variety of ways. Additionally, it can be used in a variety of experiments, such as those studying drug metabolism and drug transport.
However, there are also some limitations to using 6-chloro-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzothiazol-2-aminethyl-2-methyl-1H-imidazol-1-ylbenzothiazol-2-amine in lab experiments. For example, it is not known exactly how the compound works, so it can be difficult to predict its effects. Additionally, it can be difficult to control the concentration of the compound in the experiment, as it can be affected by various factors, such as pH and temperature.

Future Directions

Future research on 6-chloro-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzothiazol-2-aminethyl-2-methyl-1H-imidazol-1-ylbenzothiazol-2-amine could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, future research could focus on developing new methods for synthesizing the compound and developing new applications for it. Additionally, research could focus on studying the effects of the compound on various organisms in different environments, as well as its potential uses in drug development. Finally, research could focus on developing new methods for controlling the concentration of the compound in experiments, as well as optimizing its use in various scientific research applications.

Synthesis Methods

The synthesis of 6-chloro-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzothiazol-2-aminethyl-2-methyl-1H-imidazol-1-ylbenzothiazol-2-amine is a multi-step process. The first step is the reaction of 1-chloro-3-methylbenzene with 1-ethyl-2-methyl-1H-imidazole in the presence of a base, such as sodium hydroxide. This reaction yields the intermediate compound 1-chloro-3-methyl-1-ethyl-2-methyl-1H-imidazol-1-ylbenzene. This intermediate compound can then be converted to the final product, 6-chloro-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzothiazol-2-aminethyl-2-methyl-1H-imidazol-1-ylbenzothiazol-2-amine, via a reaction with thionyl chloride in the presence of a base.

Scientific Research Applications

6-chloro-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzothiazol-2-aminethyl-2-methyl-1H-imidazol-1-ylbenzothiazol-2-amine has been used in numerous scientific research studies. It has been used to study the biochemical and physiological effects of various compounds on various organisms. It has also been used in studies of drug metabolism and drug transport. Additionally, it has been used to study the effects of various environmental pollutants on various organisms.

properties

IUPAC Name

6-chloro-N-[2-(2-methylimidazol-1-yl)ethyl]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4S/c1-9-15-4-6-18(9)7-5-16-13-17-11-3-2-10(14)8-12(11)19-13/h2-4,6,8H,5,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEICTAHTIYUXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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